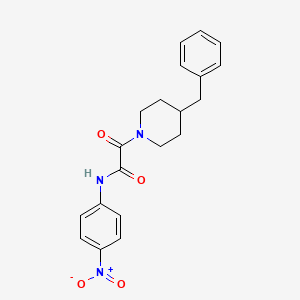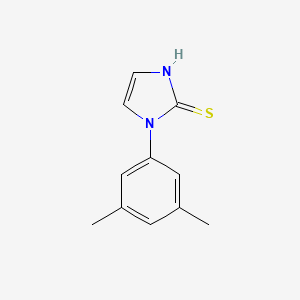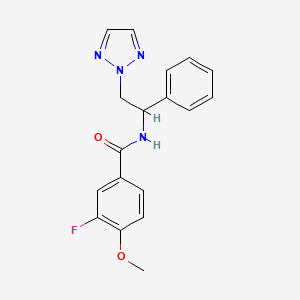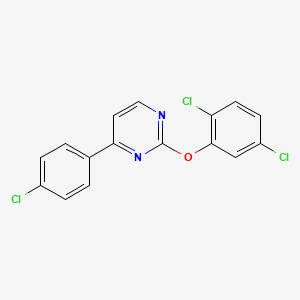
(Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine, also known as DNPCHP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazones and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
The compound has shown promise in anticancer research. A study by Hassan et al. (2020) focused on the stereoselective synthesis of derivatives of (Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine and tested their anticancer activity against various cancer cell lines, including leukemia and colon cancer. The cyclohexyl derivative, in particular, displayed broad anticancer activity (Hassan et al., 2020).
Anion and Metal Cation Coordination
Ayadi et al. (2015) described the synthesis of ligands related to this compound, showcasing its utility in sensing fluoride anions and forming complexes with metals like rhenium. These complexes demonstrated promising electrochemical behavior, indicating potential applications in creating crystalline radical cation salts (Ayadi et al., 2015).
Corrosion Inhibition
Saha et al. (2016) synthesized derivatives of this compound and investigated their effectiveness as corrosion inhibitors on mild steel in acidic conditions. They found that these compounds, particularly the derivatives L(3) and L(1), offer substantial corrosion inhibition, with the mechanism involving formation of a protective film on the steel surface (Saha et al., 2016).
Colorimetric Sensors for Acetate Ion
Gupta et al. (2014) explored novel hydrazones as colorimetric sensors, with a focus on acetate ion detection. The compound's interaction with acetate ion in DMSO led to visible spectrum changes, indicating its potential as a sensor. The study also assessed the antimicrobial activities of these compounds (Gupta et al., 2014).
Catalytic Activities and Structural Characterization
Various studies have also been conducted on the synthesis, structural characterization, and catalytic activities of related compounds. This includes work by Kumar et al. (2021) on oxidative cyclization and synthesis of benzoxazole derivatives and catalytic activities of zinc complexes (Kumar et al., 2021).
DNA Binding Studies
Dutta et al. (2015) researched the DNA binding capabilities of pyridyl-azo-acetylacetonato complexes, including studies on the structural characterization and interactions with DNA (Dutta et al., 2015).
properties
IUPAC Name |
2,4-dinitro-N-[(Z)-(2-pyridin-2-ylcyclohexylidene)amino]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-21(24)12-8-9-16(17(11-12)22(25)26)20-19-15-7-2-1-5-13(15)14-6-3-4-10-18-14/h3-4,6,8-11,13,20H,1-2,5,7H2/b19-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWJCYWFEMNOSV-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C1)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C(C1)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2420801.png)

![2,4-Dimethyl-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420805.png)
![4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone](/img/structure/B2420806.png)

amino}-3-hydroxy-2-methylbutanoic acid](/img/structure/B2420811.png)
![2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2420813.png)
![4-[(Dibutylamino)methyl]aniline](/img/structure/B2420815.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2420820.png)


![2-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2420823.png)
